Enalapril (D5 maleate) is a deuterium-labeled analog of Enalapril, primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This compound is utilized in both clinical and research settings, particularly for pharmacokinetic studies and as a reference standard in analytical chemistry. The incorporation of deuterium enhances the stability of the molecule, allowing for more precise measurements in various applications.
The synthesis of Enalapril (D5 maleate) involves several steps that include the preparation of Enalapril precursors followed by deuterium exchange reactions. The process typically employs controlled conditions to ensure high purity and yield.
Industrial production methods mirror these synthetic routes but are optimized for larger-scale manufacturing, utilizing specialized equipment to maintain quality control throughout the process .
The molecular formula for Enalapril (D5 maleate) is , with a molecular weight of approximately 497.55 g/mol. The structure includes a carboxyl group and an amine group characteristic of ACE inhibitors.
The presence of deuterium alters the physical properties slightly compared to its non-labeled counterpart, enhancing its stability and making it easier to track during pharmacokinetic studies .
Enalapril (D5 maleate) can participate in various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions vary but generally involve controlled temperatures and pH levels to optimize yields and selectivity .
Enalapril (D5 maleate) functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure through the renin-angiotensin system. By blocking this enzyme, Enalapril reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
The pharmacokinetics of Enalapril show that after administration, peak plasma concentrations occur within 45 to 55 minutes for Enalapril and approximately 3.5 hours for its active metabolite, Enalaprilat. The mean terminal elimination half-life is about 1.5 hours for Enalapril and 30 hours for Enalaprilat .
Relevant data indicates that physical properties such as solubility and stability are crucial for its application in both clinical settings and research environments .
Enalapril (D5 maleate) has several scientific applications:
Stable isotope labeling has emerged as a transformative methodology in pharmaceutical research, enabling precise metabolic tracking and quantitative analysis of drug compounds without altering their biochemical activity. The strategic incorporation of deuterium (²H or D) into angiotensin-converting enzyme (ACE) inhibitors represents a sophisticated approach to studying the pharmacokinetic profiles and biotransformation pathways of these cardiovascular therapeutics. Enalapril-D5 maleate, specifically deuterated at five hydrogen positions on the phenyl moiety (phenyl-D5), exemplifies this innovative application with its molecular formula C₂₄H₂₇D₅N₂O₉ and molecular weight of 497.55 g/mol [3] [8]. This intentional deuteration creates a mass differential of approximately 5 Da compared to the non-deuterated compound, enabling unambiguous distinction through mass spectrometry while preserving the compound's ACE inhibitory activity [1].
The fundamental rationale for developing deuterated pharmaceuticals extends beyond mere tracer capabilities. The isotopic signature in Enalapril-D5 serves multiple research purposes: (1) As an internal standard for mass spectrometry-based quantification, effectively minimizing matrix effects and improving analytical precision in complex biological samples; (2) As a metabolic probe that allows researchers to track the drug's disposition and transformation pathways in vivo without interference from endogenous compounds; and (3) As a structural elucidation tool that facilitates the identification of unknown metabolites through distinctive isotopic patterns [2] [8]. The selection of the phenyl ring for deuteration reflects deliberate molecular design strategy, as this moiety remains metabolically stable during Enalapril's primary metabolic conversion to its active diacid form, Enalaprilat [9]. This strategic positioning ensures the deuterium label persists through metabolic transformations, providing continuous tracking capability throughout the drug's pharmacological lifecycle.
Table 1: Characteristics of Deuterated ACE Inhibitors in Pharmaceutical Research
Compound Name | Deuterium Positions | Molecular Formula | Molecular Weight | Primary Research Applications |
---|---|---|---|---|
Enalapril-D5 maleate | Phenyl ring (5 sites) | C₂₄H₂₇D₅N₂O₉ | 497.55 g/mol | Metabolic pathway studies, quantitative bioanalysis |
Enalaprilat-D5 | Phenyl ring (5 sites) | C₁₈H₁₉D₅N₂O₅ | 353.42 g/mol | Active metabolite quantification, enzymatic studies |
Lisinopril-D5 | Not specified | Not provided | Not provided | Pharmacokinetic research |
The development of Enalapril-D5 maleate aligns with broader trends in isotope-aided drug research, where deuterium labeling has evolved from simple tracer applications to sophisticated mechanistic studies of drug metabolism. Modern stable isotope labeling approaches enable researchers to quantify metabolic flux through complex biochemical networks, providing insights into both primary and secondary metabolic pathways [2] [7]. The phenyl-D5 configuration specifically addresses the challenge of isotopic dilution that can occur when deuterium atoms positioned at metabolically labile sites are lost during biotransformation. By maintaining the structural integrity of the label through hepatic conversion processes, Enalapril-D5 offers researchers a stable isotopic handle for long-term metabolic studies [1] [9].
The introduction of deuterium atoms into pharmaceutical compounds necessitates rigorous evaluation of potential isotope effects on molecular behavior. Comparative studies between Enalapril-D5 maleate and its non-deuterated counterpart reveal nuanced distinctions that inform appropriate research applications:
Analytical Equivalence and Distinction: The chemical equivalence of deuterated and non-deuterated Enalapril forms manifests in their identical ACE inhibition mechanisms and receptor binding affinities, confirming that deuterium substitution at the phenyl ring does not alter pharmacodynamic properties [1]. However, their analytical differentiation becomes apparent in chromatographic and mass spectrometric analyses. While reverse-phase HPLC shows nearly identical retention times, sophisticated ultra-high resolution mass spectrometry (exceeding 50,000 resolution) can resolve the 0.00135-0.00150 Da mass difference per deuterium atom, enabling precise distinction between isotopologs [2] [8]. This analytical distinction is crucial for quantitative bioanalysis, where the deuterated compound serves as an ideal internal standard, compensating for variations in sample preparation and instrument performance.
Metabolic Tracking Advantage: The primary research advantage of Enalapril-D5 emerges in metabolic flux studies. When administered simultaneously with non-deuterated Enalapril, the deuterated version enables researchers to track temporal changes in metabolic conversion rates without physiological perturbation. The characteristic isotopic cluster pattern (separated by 5 Da) provides a distinctive signature in mass spectrometry, allowing simultaneous quantification of the parent drug and its metabolites in complex biological matrices. This capability proves particularly valuable in studying hepatic conversion kinetics to the active metabolite Enalaprilat, as the deuterium label remains intact during this biotransformation [1] [9]. Research demonstrates that the deuterated compound provides a signal-to-noise ratio improvement exceeding 10-fold compared to non-labeled alternatives in metabolic pathway studies, significantly enhancing detection sensitivity for low-abundance metabolites [2].
Economic and Practical Considerations: Despite its analytical advantages, Enalapril-D5 maleate presents substantial synthesis challenges that impact research accessibility. The five-deuterium incorporation requires specialized catalytic exchange methods or deuterated precursors, resulting in production costs approximately 50-100 times higher than non-deuterated Enalapril maleate [3] [6]. Additionally, the requirement for isotopic enrichment exceeding 98 atom % D (to minimize natural abundance interference) necessitates complex purification protocols [8]. These practical constraints limit routine use to specialized applications where metabolic insights justify the substantial resource investment. Furthermore, researchers must consider potential chromatographic anomalies; although minimal in reversed-phase systems, deuterated compounds can exhibit slightly altered retention in hydrophobic interaction chromatography, necessitating method validation when implementing the deuterated analog as an internal standard [2].
Table 2: Comparative Properties of Enalapril Derivatives
Property | Enalapril-D5 Maleate | Conventional Enalapril Maleate | Research Implications |
---|---|---|---|
Mass Spectrometric Detection | Distinctive M+5 isotopic pattern | Single molecular ion peak | Enables multiplexed metabolic studies |
Chromatographic Behavior | Near-identical retention time; slight hydrophobicity shift in HILIC | Standard retention profile | Requires method validation when used as internal standard |
Metabolic Stability | High retention of deuterium label at phenyl positions | N/A | Enables long-term metabolic tracking |
Synthesis Complexity | Multi-step deuterium incorporation (98% enrichment) | Standard pharmaceutical synthesis | Significant cost differential (50-100x higher) |
Isotope Effects | Negligible KIE at phenyl positions | N/A | Maintains biochemical equivalence |
The strategic incorporation of deuterium into pharmaceutical compounds presents multifaceted challenges that extend beyond simple chemical synthesis. For Enalapril-D5 maleate, these methodological considerations significantly influence research design and data interpretation:
Deuterium Placement Specificity: The selection of deuteration sites represents a critical design challenge. The phenyl ring position in Enalapril-D5 was specifically chosen to avoid kinetic isotope effects (KIEs) that could potentially alter metabolic pathways. Aromatic deuterium bonds (C-²H) exhibit significantly lower KIEs (typically 1.00-1.05 per deuterium) compared to aliphatic positions (C-²H KIEs of 1.5-7.0), thereby minimizing perturbation of the molecule's biochemical behavior [2] [8]. However, this strategic placement introduces synthetic complexity, as achieving high isotopic enrichment at five equivalent positions requires either catalyzed exchange reactions under controlled conditions or synthesis from expensive deuterated precursors like pentadeuteriobromobenzene. Research indicates that incomplete deuteration (below 95 atom % D) can generate complex isotopic distributions that interfere with accurate quantification, particularly in high-resolution mass spectrometry applications where natural abundance ¹³C isotopes become significant [8]. The current commercial specifications require ≥98% deuterium enrichment at each labeled position to ensure analytical reliability [3] [8].
Metabolic Scrambling and Isotope Exchange: A significant methodological concern in deuterium tracing studies involves potential metabolic scrambling, where deuterium atoms dissociate and reassociate with other compounds, creating false-positive signals. While the phenyl-D5 configuration in Enalapril demonstrates excellent metabolic stability, researchers must account for possible isotopic exchange in biological media. Studies have documented deuterium exchange at labile positions (e.g., -OH, -NH groups) under physiological conditions, particularly in long-duration experiments [2]. This phenomenon necessitates careful experimental controls, including: (1) Analysis of biological matrices without deuterated compound to establish natural background; (2) Assessment of potential isotopic interference from endogenous compounds; and (3) Use of isotopic correction algorithms to compensate for natural abundance contributions, especially for larger molecules where the M+5 peak could theoretically include contributions from multiple heavy isotopes [2]. For Enalapril-D5 (MW 497.55 g/mol), the natural abundance contribution to the M+5 peak is calculated at less than 0.5%, enabling reliable tracing at typical pharmacological concentrations [2].
Analytical Detection Challenges: Advanced analytical strategies are required to fully exploit the research potential of deuterated pharmaceuticals. High-resolution mass spectrometry (HRMS) with resolving power exceeding 50,000 FWHM is essential to distinguish the subtle mass differences between partially deuterated species and naturally occurring heavy isotopes [2]. Additionally, researchers must address the chromatographic coelution of isotopologs, which can lead to ion suppression effects and inaccurate isotope ratio quantification. The implementation of two-dimensional analytical approaches such as GC×GC-MS has demonstrated improved quantification accuracy for deuterated metabolites, with reported precision of 4.5-9.7% for organic acids and amino acids in biological matrices [10]. For Enalapril-D5 specifically, the development of stable isotope dilution assays (SIDAs) has enabled quantification precision within 5% RSD in plasma samples, representing a significant improvement over conventional calibration methods [1] [8].
Table 3: Technical Challenges in Deuterated Pharmaceutical Research
Methodological Challenge | Impact on Enalapril-D5 Research | Mitigation Strategies |
---|---|---|
Site-Specific Deuteration | Risk of metabolic lability altering isotopic signature | Selection of metabolically stable aromatic positions |
Isotopic Purity Requirements | Natural abundance interference in mass detection | ≥98% deuterium enrichment specification; high-resolution MS |
Metabolic Scrambling | Potential deuterium exchange with matrix components | Control experiments; correction algorithms; limited study duration |
Chromatographic Resolution | Near-identical retention to non-deuterated compound | Ultra-high performance LC; optimized stationary phases |
Ionization Efficiency Differences | Varied MS response between isotopologs | Isotope dilution assay design; internal standardization |
The trajectory of stable isotope labeling in pharmaceutical research points toward increasingly sophisticated applications beyond basic metabolic tracing. The emergence of isotopically nonstationary metabolic flux analysis (INST-MFA) offers potential for investigating Enalapril's influence on endogenous metabolic networks [2]. Furthermore, the multiplexing capability of differently labeled Enalapril analogs (e.g., D5, ¹³C, ¹⁵N) could enable simultaneous investigation of multiple metabolic parameters in a single experiment. The ongoing development of computational frameworks for isotope-assisted metabolomics promises enhanced interpretation of complex labeling patterns, potentially revealing previously inaccessible aspects of drug-induced metabolic perturbations [2] [7]. As these methodologies mature, Enalapril-D5 maleate will continue to serve as a valuable research tool for elucidating the complex interplay between cardiovascular therapeutics and metabolic pathways.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1